molecular formula C6H5AsCl2 B1196948 Dichlorophenylarsine CAS No. 696-28-6

Dichlorophenylarsine

Cat. No.: B1196948
CAS No.: 696-28-6
M. Wt: 222.93 g/mol
InChI Key: UDHDFEGCOJAVRE-UHFFFAOYSA-N
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Description

Phenyldichloroarsine appears as a colorless odorless liquid. Density 1.654 g / cm3. Used as a lachrymator poison gas. Toxic by inhalation and skin absorption.

Properties

IUPAC Name

dichloro(phenyl)arsane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H5AsCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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InChI Key

UDHDFEGCOJAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[As](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C6H5AsCl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name PHENYLDICHLOROARSINE
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DSSTOX Substance ID

DTXSID7061011
Record name Phenyl dichloroarsine
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Molecular Weight

222.93 g/mol
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Physical Description

Phenyldichloroarsine appears as a colorless odorless liquid. Density 1.654 g / cm3. Used as a lachrymator poison gas. Toxic by inhalation and skin absorption., Liquid; Decomposes in water; [Hawley] Reacts with water producing hydrochloric acid; [CAMEO]
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Boiling Point

489.9 to 495.7 °F at 760 mmHg (EPA, 1998), 255 °C
Details Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15
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Flash Point

High enough not to interfere with military use (EPA, 1998)
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Soluble in acetone, Very soluble in alcohol; soluble in ether and benzene, Insoluble in water.
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 865
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Density

1.6516 at 66.2 °F (EPA, 1998) - Denser than water; will sink, Specific Gravity: 1.6516 @ 20 °C/4 °C
Details Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-15
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Vapor Density

7.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.7 (Air = 1)
Details Compton JAF; Military Chemical and Biological Agents. Caldwell, NJ: Telford Press. pp. 28-29 (1987)
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Vapor Pressure

0.033 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], 1.13X10-1 mm Hg @ 25 °C
Details Ohe S; Computer Aided Data Book of Vapor Pressure. Tokyo, Japan: Data Book Pub Co. p. 779 (1976)
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Mechanism of Action

In order to investigate the mechanism of cytotoxicity of organic arsenicals toward lipoic acid containing enzymes, a lipoic acid-phenyldichlorarsine adduct was prepared in methanol, and the structure and molecular motions were studied. A six-membered heteroatom adduct was formed. One dimensional and 2 dimensional NMR spectroscopy was used to confirm the structure. Spin-lattice relaxation times of the various carbon atoms indicated that the overall molecular reorientation time of the molecule is 0.02 nsec at 30 °C. An Arrhenius plot of the data showed that the activation energy for molecular tumbling is 13.4 kJ/mol. The system did not demonstrate dimerization as the bulky side chain of lipoic acid prevented dimerization from occurring., There remains considerable controversy regarding the mode of action of the phenylarsonic compounds. However, they seem to have an action different from that of inorganic, aliphatic, and aromatic trivalent arsenic compounds. The arsenic incorporated in the feed additives is in the pentavalent form, and it is likely that the phenylarsonic compounds have their primary action as pentavalent arsenicals; this may account for their distinctive effects in birds and animals. Some workers have suggested that both the toxicity and the efficiency of these compounds are due to their degradation and reduction to inorganic trivalent forms. Others have clearly established that these compounds are excreted unchanged by chickens and that there is no evidence that they are converted to inorganic arsenic. Similar experiments by other workers with rats, rabbits, and swine indicate that the phenylarsonic compounds are for the most part excreted unchanged by the kidneys, although some apparently undergo a limited biotransformation. /Phenylarsonic compounds/
Details National Research Council. Drinking Water & Health Volume 1. Washington, DC: National Academy Press, 1977., p. 335
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Color/Form

Liquid; microcrystalline mass @ freezing point

CAS No.

696-28-6
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Melting Point

-4 °F (EPA, 1998), fp: -20 °C
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 865
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dichlorophenylarsine
Reactant of Route 2
Dichlorophenylarsine
Reactant of Route 3
Dichlorophenylarsine
Reactant of Route 4
Dichlorophenylarsine
Reactant of Route 5
Dichlorophenylarsine
Reactant of Route 6
Dichlorophenylarsine

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